molecular formula C9H10N2 B13791748 Acetonitrile,(6-amino-M-tolyl)- CAS No. 90765-19-8

Acetonitrile,(6-amino-M-tolyl)-

Cat. No.: B13791748
CAS No.: 90765-19-8
M. Wt: 146.19 g/mol
InChI Key: GRRFIWVJHUORHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, (6-amino-M-tolyl)-, also known as (2-Amino-5-methyl-phenyl)-acetonitrile, is an organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . This compound is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, (6-amino-M-tolyl)-, typically involves the reaction of 2-amino-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of Acetonitrile, (6-amino-M-tolyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, (6-amino-M-tolyl)-, undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, (6-amino-M-tolyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, (6-amino-M-tolyl)-, involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile, (4-amino-M-tolyl)-
  • Acetonitrile, (3-amino-M-tolyl)-
  • Acetonitrile, (2-amino-M-tolyl)-

Uniqueness

Acetonitrile, (6-amino-M-tolyl)-, is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-amino-5-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6H,4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRFIWVJHUORHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292255
Record name 2-Amino-5-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-19-8
Record name 2-Amino-5-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90765-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.